molecular formula C16H19N3O2S B7591565 2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No. B7591565
M. Wt: 317.4 g/mol
InChI Key: QEHDJBQJMDIHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. This compound has also been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various cellular pathways, including the inhibition of enzymes and the modulation of signaling pathways. This compound has also been shown to interact with various biomolecules, including proteins and nucleic acids.
Biochemical and Physiological Effects:
2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities. This compound has also been shown to exhibit antibacterial and antifungal activities. In vivo studies have shown that this compound exhibits low toxicity and good bioavailability, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone in lab experiments include its high purity and yield, low toxicity, and good bioavailability. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone. One of the major areas of interest is in the development of this compound as a potential drug candidate for the treatment of various diseases. Future studies could focus on the optimization of the synthesis method to yield higher purity and yield of the compound, as well as the development of novel derivatives with improved biological activity. Other future directions could include the study of the mechanism of action of this compound, as well as its potential applications in the field of materials science.

Synthesis Methods

The synthesis of 2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone involves the reaction of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol with 1-(pyrrolidin-1-yl)ethanone in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. This synthesis method has been optimized to yield high purity and yield of the compound.

properties

IUPAC Name

2-[[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(19-10-4-5-11-19)12-22-16-18-17-14(21-16)9-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHDJBQJMDIHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.